Quipazine dimaleate
Overview
Description
Quipazine dimaleate is a chemical compound known for its role as a selective 5-hydroxytryptamine 3 receptor agonist. It is also known to display antagonist activity at peripheral 5-hydroxytryptamine 3 receptors . The compound has a molecular weight of 445.43 and a chemical formula of C13H15N3.2C4H4O4 . This compound is primarily used in scientific research to study the serotonin system and its effects on various biological processes.
Mechanism of Action
Target of Action
Quipazine dimaleate is a selective agonist for the 5-HT3 receptor . The 5-HT3 receptor, also known as the serotonin receptor, plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
This compound interacts with its primary target, the 5-HT3 receptor, by binding to it . This binding activates the receptor, leading to a series of intracellular events . Interestingly, while this compound acts as an agonist at central 5-HT3 receptors, it displays antagonist activity at peripheral 5-HT3 receptors .
Biochemical Pathways
The activation of the 5-HT3 receptor by this compound leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a mediator in the Gq/11 signaling pathway . This pathway is involved in various physiological processes, including the regulation of mood and behavior.
Result of Action
The activation of the 5-HT3 receptor by this compound has been associated with various effects. For instance, it has been shown to induce an expression pattern of immediate early genes (IEGs) in the mouse somatosensory cortex, similar to that of classic psychedelics . Additionally, it has been found to affect dietary self-selection in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.
Biochemical Analysis
Biochemical Properties
Quipazine dimaleate interacts with the 5-HT3 receptor, a type of serotonin receptor . It shows some selectivity at 5-HT3, with an EC50 of 24 nM . This interaction with the 5-HT3 receptor is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT3 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the 5-HT3 receptor . It acts as an agonist at this receptor, potentially leading to changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in serotonin-related metabolic pathways due to its interaction with the 5-HT3 receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with the 5-HT3 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quipazine dimaleate involves the reaction of 2-(1-piperazinyl)quinoline with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimaleate salt. The process involves dissolving 2-(1-piperazinyl)quinoline in a suitable solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Quipazine dimaleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .
Scientific Research Applications
Quipazine dimaleate has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of serotonin receptor agonists.
Biology: this compound is employed in research to understand the role of serotonin in various biological processes, including neurotransmission and cellular signaling.
Comparison with Similar Compounds
Quipazine dimaleate is unique in its selective agonist activity at 5-hydroxytryptamine 3 receptors. Similar compounds include:
Quipazine: A related compound with similar serotonin receptor activity.
Piboserod: A selective 5-hydroxytryptamine 4 receptor antagonist.
Rizatriptan benzoate: A selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist used for migraine relief.
This compound stands out due to its specific activity at 5-hydroxytryptamine 3 receptors, making it a valuable tool in serotonin research and pharmacology .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017665 | |
Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150323-78-7 | |
Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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